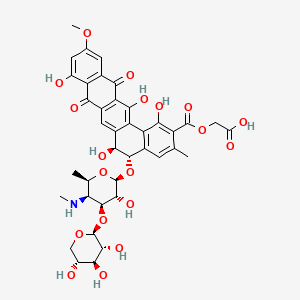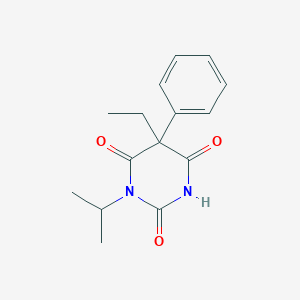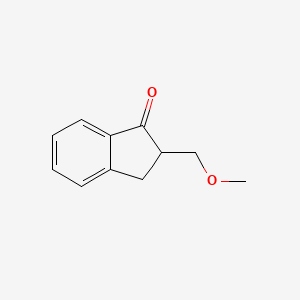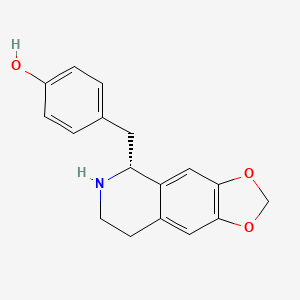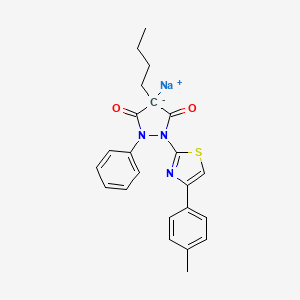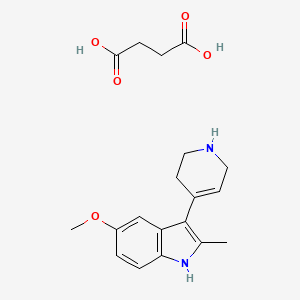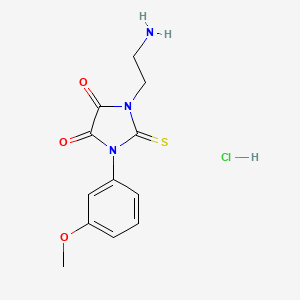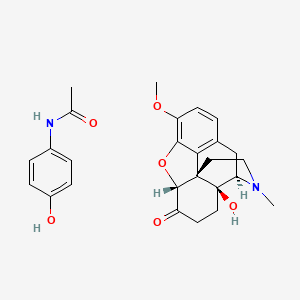
Primlev
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Percocet is a prescription medication that combines two active ingredients: oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is an opioid analgesic, while acetaminophen is a non-opioid pain reliever. Percocet is primarily used to treat moderate to severe pain and is known for its effectiveness in providing relief when other pain medications are insufficient .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxycodone, one of the active ingredients in Percocet, involves several steps. A novel synthetic route features a palladium-catalyzed direct intramolecular arylation of an aryl bromide, oxidative dearomatization of a dihydrophenanthrenol, formation of a benzylic quaternary carbon by an intramolecular Michael addition of a malonate moiety, and construction of the morphinan skeleton via a Hofmann rearrangement/lactamization cascade .
Industrial Production Methods
Industrial production of Percocet involves the combination of oxycodone hydrochloride and acetaminophen in specific ratios. The process ensures the uniform distribution of both active ingredients in each tablet. The production is carried out under strict quality control measures to ensure the safety and efficacy of the medication .
Análisis De Reacciones Químicas
Types of Reactions
Oxycodone, the opioid component of Percocet, undergoes several types of chemical reactions, including:
Oxidation: Oxycodone can be oxidized to oxymorphone, a more potent opioid.
Reduction: Reduction reactions can convert oxycodone to noroxycodone.
Substitution: Various substitution reactions can modify the functional groups attached to the oxycodone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxymorphone: Formed through oxidation.
Noroxycodone: Formed through reduction.
Various substituted oxycodone derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Percocet’s components are studied for their unique chemical properties and reactions. Research focuses on developing new synthetic routes and improving the efficiency of existing methods .
Biology
In biology, the effects of oxycodone on cellular processes and its interactions with various biological molecules are of interest. Studies aim to understand the drug’s impact on cellular signaling pathways and receptor binding .
Medicine
In medicine, Percocet is extensively used for pain management. Research explores its efficacy, safety, and potential for abuse. Clinical trials compare Percocet with other pain medications to determine the best treatment options for patients .
Industry
In the pharmaceutical industry, Percocet’s production methods are optimized for large-scale manufacturing. Research focuses on improving the formulation and delivery methods to enhance patient compliance and reduce side effects .
Mecanismo De Acción
Percocet exerts its effects through the combined action of oxycodone and acetaminophen. Oxycodone binds to opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception of pain. Acetaminophen enhances the pain-relieving effects of oxycodone by inhibiting the synthesis of prostaglandins, which are involved in pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocodone: Another opioid analgesic often combined with acetaminophen.
Tramadol: A synthetic opioid used for pain relief.
Gabapentin: An anticonvulsant with pain-relieving properties.
Uniqueness
Percocet is unique due to its combination of oxycodone and acetaminophen, providing both opioid and non-opioid pain relief. This combination enhances its effectiveness in treating moderate to severe pain compared to single-agent medications .
Propiedades
Número CAS |
330988-72-2 |
|---|---|
Fórmula molecular |
C26H30N2O6 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO4.C8H9NO2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10)/t13-,16+,17+,18-;/m1./s1 |
Clave InChI |
RJEIGSKSSKIIHG-RKXJKUSZSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


